molecular formula C13H14O4 B13468451 Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

Cat. No.: B13468451
M. Wt: 234.25 g/mol
InChI Key: NAAYQRVGUAIAAO-UHFFFAOYSA-N
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Description

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is an organic compound with the molecular formula C13H14O4. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methyl 3,4-dihydroxybenzoate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate
  • Methyl 4-oxochroman-8-carboxylate
  • Ethyl 2,2-Dimethyl-4-oxochroman-8-carboxylate

Uniqueness

Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2,2-dimethyl-4-oxo-3H-chromene-8-carboxylate

InChI

InChI=1S/C13H14O4/c1-13(2)7-10(14)8-5-4-6-9(11(8)17-13)12(15)16-3/h4-6H,7H2,1-3H3

InChI Key

NAAYQRVGUAIAAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)OC)C

Origin of Product

United States

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